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The compound (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a synthetic organic molecule characterized by its oxazolidinone core, which is known for its biological activity. The stereochemistry indicated by the (4R,5S) designation suggests specific spatial arrangements of its atoms that can significantly influence its pharmacological properties. This compound features a piperidine ring, a methyl group, and a phenyl group, contributing to its unique chemical behavior and potential therapeutic applications.
There is no current information available on the mechanism of action of this compound. This might indicate a lack of research on its biological activity or a specific undisclosed application.
Due to the absence of data, potential safety concerns or hazards associated with this compound cannot be determined.
Research indicates that compounds with oxazolidinone structures often exhibit antimicrobial properties. This specific compound may also interact with various biological targets due to its unique molecular structure. Studies suggest that compounds containing privileged substructures, such as those found in this molecule, have enhanced bioactivity rates compared to others .
Several synthesis methods can be employed for creating (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, including:
The primary applications of this compound are likely in the pharmaceutical industry, particularly in developing new antimicrobial agents or other therapeutic drugs. Its structural features may allow it to serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects.
Interaction studies are crucial for understanding how (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride engages with biological macromolecules:
These studies can help elucidate the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic activity |
| Tedizolid | Similar scaffold | Enhanced potency against resistant strains |
| Phenylpiperidine derivatives | Piperidine ring | Varied biological activities depending on substituents |
These compounds highlight the versatility of the oxazolidinone framework in medicinal chemistry while underscoring the unique aspects of (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, particularly its specific stereochemistry which may influence its binding affinity and efficacy.
(4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative with the molecular formula C₁₅H₂₁ClN₂O₂ and a molecular weight of 296.79 g/mol. Its IUPAC name reflects its stereochemistry and substituents: a methyl group at the 4R position, a phenyl group at the 5S position, and a piperidin-4-yl moiety at the 3-position of the oxazolidin-2-one core. The compound is commonly referred to by its CAS registry number 1217459-01-2. Key synonyms include:
The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.
Oxazolidinones emerged as a novel antibiotic class in the 1980s, with early candidates like DuP 721 abandoned due to toxicity. Linezolid, approved in 2000, marked a breakthrough as the first clinically viable oxazolidinone, effective against multidrug-resistant Gram-positive pathogens. Subsequent research focused on structural modifications to improve efficacy and safety. The introduction of piperidinyl moieties, as seen in (4R,5S)-4-Methyl-5-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, represents a strategic effort to enhance ribosomal binding and circumvent resistance.
This compound belongs to the third-generation oxazolidinones, characterized by:
Compared to linezolid’s morpholino group, the piperidinyl moiety introduces conformational flexibility, potentially enhancing binding to the 50S ribosomal subunit.
The compound’s significance lies in its: